(5R)-5-methylpyrrolidin-3-one hydrochloride
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Overview
Description
(5R)-5-methylpyrrolidin-3-one hydrochloride is a chemical compound that belongs to the class of pyrrolidinones Pyrrolidinones are five-membered lactams, which are cyclic amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-methylpyrrolidin-3-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a carbonyl compound, followed by cyclization to form the pyrrolidinone ring. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process and the subsequent formation of the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
(5R)-5-methylpyrrolidin-3-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides
Reduction: Corresponding amines
Substitution: Various substituted pyrrolidinones depending on the nucleophile used
Scientific Research Applications
(5R)-5-methylpyrrolidin-3-one hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (5R)-5-methylpyrrolidin-3-one hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and the functional groups present. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,5R)-5-amino-2-methylcyclohexanol hydrochloride: Another compound with a similar structure but different functional groups.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring but different substituents.
Uniqueness
(5R)-5-methylpyrrolidin-3-one hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to other similar compounds.
Properties
CAS No. |
2708343-91-1 |
---|---|
Molecular Formula |
C5H10ClNO |
Molecular Weight |
135.6 |
Purity |
95 |
Origin of Product |
United States |
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